molecular formula C15H15NO3 B8753754 Benzyl 2-[(pyridin-4-yl)oxy]propanoate CAS No. 605680-48-6

Benzyl 2-[(pyridin-4-yl)oxy]propanoate

Cat. No.: B8753754
CAS No.: 605680-48-6
M. Wt: 257.28 g/mol
InChI Key: HAGFUJOGSPSOAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-[(pyridin-4-yl)oxy]propanoate is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

605680-48-6

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

benzyl 2-pyridin-4-yloxypropanoate

InChI

InChI=1S/C15H15NO3/c1-12(19-14-7-9-16-10-8-14)15(17)18-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3

InChI Key

HAGFUJOGSPSOAO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)OC2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of benzyl lactate (6.0 g, 33 mmol) and N-methyl morpholine (2.7 mL, 33 mmol) in 100 mL anhydrous CH2Cl2 at −20° C. was added trifluoromethanesulfonyl anhydride (5.6 mL, 33 mmol). After stirring at −20° C. for 1 h, the reaction mixture was diluted with 100 mL hexane and washed with dilue aqueous sodium hydrogen sulfate and brine/saturated aqueous sodium bicarbonate. The organic layer was separated, dried over anhydrous MgSO4, filtered, and concentrated to dryness, and the residue was purified by flash column chromatography on silica gel eluted with 10% ether in hexane to give benzyl 2-trifluoromethanesulfonyloxypropionate (6.4 g), which was used immediately for the ensuing reaction. Thus, a mixture of N-trimethylsilylethoxymethyl-4-pyridone (Step A, 3.4 g, 15 mmol) and benzyl 2-trifluromethanesulfonyloxypropionate (4.7 g, 15 mmol) was heated at 60° C. overnight. After cooling to room temperature, the reaction mixture was dissolved in CH2Cl2 and loaded onto a silica gel column, which was eluted with 5% MeOH in CH2Cl2 to give the title compound. 1H NMR (500 MHz, CD3OD): δ 8.57 (d, 2H), 7.42 (d, 2H), 7.4-7.3 (m, 5H), 5.44 (q, 1H), 5.24 (ABq, 2H), 1.72 (d, 3H). LC-MS: m/e 258 (M+H)+ (1.8 min).
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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